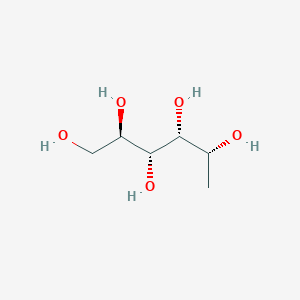

1-Deoxymannitol

CAS No.: 1114-16-5

Cat. No.: VC18944639

Molecular Formula: C6H14O5

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1114-16-5 |

|---|---|

| Molecular Formula | C6H14O5 |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | (2R,3R,4R,5R)-hexane-1,2,3,4,5-pentol |

| Standard InChI | InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |

| Standard InChI Key | SKCKOFZKJLZSFA-KVTDHHQDSA-N |

| Isomeric SMILES | C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

| Canonical SMILES | CC(C(C(C(CO)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Structural Features of 1-Deoxymannitol and Related Polyols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Groups |

|---|---|---|---|

| 1-Deoxymannitol | C₆H₁₄O₅ | 166.17 | 5 |

| D-Mannitol | C₆H₁₄O₆ | 182.17 | 6 |

| 1-Amino-1-deoxymannitol | C₆H₁₅NO₅ | 181.19 | 5 |

Synonyms and Stereochemical Considerations

The compound is interchangeably referred to as D-rhamnitol, 6-deoxy-D-mannitol, and D-manno-hexan-1,2,3,4,5-pentaol . Its stereochemistry follows the D-manno configuration, critical for interactions in biological systems. The absence of the C1 hydroxyl group prevents participation in glycosidic bonding, limiting its role in polysaccharide formation but enhancing stability under acidic conditions .

Synthesis and Manufacturing Processes

Reductive Amination Pathways

A prominent synthesis route involves ruthenium-catalyzed reductive amination of mannose derivatives. For example, 1-amino-1-deoxymannitol—a closely related derivative—is synthesized via hydrogenation of N-benzylated intermediates using palladium-carbon catalysts under high-pressure H₂ . While this method primarily targets amino derivatives, analogous strategies apply to 1-deoxymannitol by omitting the amination step.

Table 2: Key Parameters in Catalytic Hydrogenation of Mannitol Derivatives

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | 10% Pd/C | 70-85% yield of deoxy products |

| Temperature | 50°C | Optimal reaction kinetics |

| Pressure | 10-12 kg H₂ | Complete deprotection |

| Solvent System | Methanol:Water (1:1) | Enhanced intermediate solubility |

Alternative Synthetic Routes

-

Nitroaldol (Henry) Reaction: 1-Deoxy-1-nitro-D-mannitol derivatives are synthesized via condensation of nitromethane with deoxyaldoses, followed by reduction. This pathway highlights the versatility of nitro groups in functionalizing the mannitol backbone.

-

Enzymatic Modification: Preliminary studies suggest that aldose reductases can selectively reduce mannose derivatives to yield deoxy analogs, though yields remain suboptimal compared to chemical methods .

Physicochemical Properties and Analytical Methods

Solubility and Stability

1-Deoxymannitol exhibits high water solubility (>500 mg/mL at 25°C) due to residual hydroxyl groups, though lower than mannitol’s 1,300 mg/mL . Thermal stability extends to 150°C, with decomposition observed only above 200°C .

Chromatographic Characterization

High-performance liquid chromatography (HPLC) methods using polar RP columns (e.g., Synergi Polar RP 80A) and isocratic elution with acetonitrile-ammonium acetate mobile phases achieve baseline separation of 1-deoxymannitol from related impurities . Retention times typically range between 6.5–8.5 minutes, depending on derivatization .

Table 3: HPLC Conditions for 1-Deoxymannitol Analysis

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| Synergi Polar RP 80A | 60% ACN, 0.154% NH₄Ac | 0.5 mL/min | 8.39 min |

Derivatives and Related Compounds

1-Amino-1-deoxymannitol

This derivative (CAS 93939-68-5) introduces an amino group at C1, synthesized via hydrogenolysis of N-benzyl intermediates. Applications include chiral building blocks for glycosidase inhibitors and antimicrobial agents.

1-Deoxy-1-nitro-D-mannitol

The nitro-substituted analog (CAS 14199-83-8) serves as a voltammetric marker in blood-brain barrier studies, enabling real-time monitoring of transport kinetics. Its detection limit in neural tissue is 0.1 µM via differential pulse voltammetry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume